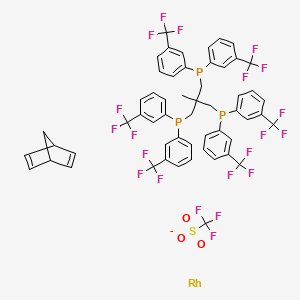

(Rh(NBD)(CF3PPP))(OTf)

Description

(Rh(NBD)(CF₃PPP))(OTf) is a rhodium-based coordination complex featuring a norbornadiene (NBD) ligand, a trifluoromethyl-substituted phosphine ligand (CF₃PPP), and a trifluoromethanesulfonate (OTf⁻) counterion. This complex is notable for its use in asymmetric catalysis, particularly in hydrogenation reactions, where the electron-withdrawing CF₃ group on the phosphine ligand enhances electrophilicity at the rhodium center, improving catalytic activity . The OTf⁻ anion contributes to solubility in polar organic solvents, facilitating homogeneous catalysis . Structural studies reveal a square planar geometry around the Rh center, stabilized by strong π-backbonding from the NBD ligand .

Properties

CAS No. |

204906-22-9 |

|---|---|

Molecular Formula |

C55H41F21O3P3RhS- |

Molecular Weight |

1376.8 g/mol |

IUPAC Name |

bicyclo[2.2.1]hepta-2,5-diene;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium;trifluoromethanesulfonate |

InChI |

InChI=1S/C47H33F18P3.C7H8.CHF3O3S.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2-7-4-3-6(1)5-7;2-1(3,4)8(5,6)7;/h2-25H,26-28H2,1H3;1-4,6-7H,5H2;(H,5,6,7);/p-1 |

InChI Key |

XIIWXRFMUJKTRH-UHFFFAOYSA-M |

Canonical SMILES |

CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C1C2C=CC1C=C2.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) involves the reaction of rhodium precursors with the ligand Tris(3,5-bis(trifluoromethyl)phenyl)phosphine. One common method includes reacting [Rhodium(μ-Cl)(Norbornadiene)]2 with Tris(3,5-bis(trifluoromethyl)phenyl)phosphine in the presence of a suitable solvent . The resulting complex is then treated with Trifluoromethanesulfonic acid to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This typically includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) undergoes various types of reactions, including:

Oxidative Addition: This reaction involves the addition of a molecule across the rhodium center, increasing its oxidation state.

Reductive Elimination: The reverse of oxidative addition, where the rhodium center reduces its oxidation state by eliminating a molecule.

Substitution Reactions: Ligands on the rhodium center can be replaced by other ligands under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include diphenylphosphine oxide, boron trifluoride etherate, and various diimines . Reaction conditions often involve specific temperatures, solvents, and sometimes the presence of hydrogen or other gases .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the hydrophosphinylation of alkynes using this rhodium complex can produce (E)-diphenyl(styryl)phosphine oxide .

Scientific Research Applications

(Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) has several scientific research applications:

Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and structural characteristics.

Medicinal Chemistry:

Mechanism of Action

The mechanism of action of (Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) involves the coordination of the rhodium center with various ligands, facilitating different catalytic processes. The rhodium center can undergo oxidative addition and reductive elimination, enabling the formation and breaking of chemical bonds . The presence of the Tris(3,5-bis(trifluoromethyl)phenyl)phosphine ligand enhances the compound’s stability and reactivity by increasing the electron density around the rhodium center .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ligand and Counterion Effects

The catalytic performance of (Rh(NBD)(CF₃PPP))(OTf) is highly dependent on its ligand and counterion composition. Below is a comparative analysis with structurally related Rh complexes:

Key Observations:

- Ligand Electronics: The CF₃PPP ligand in (Rh(NBD)(CF₃PPP))(OTf) provides superior electron-withdrawing effects compared to the unmodified phosphine ligands in [Rh(nbd)₂]SbF₆, resulting in higher electrophilicity and enhanced enantioselectivity in hydrogenation .

- Counterion Role: The OTf⁻ anion improves solubility in dichloromethane and acetonitrile compared to BF₄⁻ or SbF₆⁻, which can precipitate in nonpolar solvents .

- Dimeric vs. Monomeric Structures: Dimeric complexes like [Rh(L2)(CO)(BF₄)]₂ exhibit lower activity due to slower ligand dissociation kinetics, whereas monomeric (Rh(NBD)(CF₃PPP))(OTf) operates efficiently under mild conditions .

Catalytic Performance in Hydrogenation

(Rh(NBD)(CF₃PPP))(OTf) achieves 90–95% enantiomeric excess (ee) in the hydrogenation of α-arylenamides, outperforming [Rh(nbd)₂]SbF₆ (85–92% ee) but slightly lagging behind Rh(Tang-Phos)(COD)BF₄ (99% ee) . However, its turnover frequency (TOF = 120 h⁻¹) is superior to most analogues, attributed to the CF₃PPP ligand’s ability to stabilize transition states without steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.